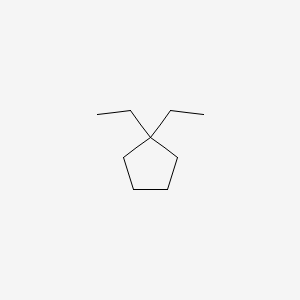
Cyclopentane, 1,1-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentane, 1,1-diethyl- is an organic compound with the molecular formula C9H18. It is a derivative of cyclopentane, where two ethyl groups are attached to the same carbon atom in the cyclopentane ring. This compound is also known by its IUPAC name, 1,1-diethylcyclopentane. It is a colorless liquid with a characteristic odor and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopentane, 1,1-diethyl- can be synthesized through several methods. One common method involves the alkylation of cyclopentane with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, cyclopentane, 1,1-diethyl- can be produced through catalytic hydrogenation of cyclopentadiene derivatives. This process involves the use of metal catalysts such as palladium or platinum under high pressure and temperature conditions to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentane, 1,1-diethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert cyclopentane, 1,1-diethyl- to more saturated hydrocarbons using hydrogen gas and metal catalysts.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, typically using halogens like chlorine or bromine in the presence of light or a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2), light or catalysts
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated cyclopentane derivatives
Applications De Recherche Scientifique
Cyclopentane, 1,1-diethyl- has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of other cyclopentane derivatives.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of cyclopentane, 1,1-diethyl- depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and molecular targets involved can vary depending on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Cyclopentane, 1,1-diethyl- can be compared with other similar compounds, such as:
Cyclopentane, 1,1-dimethyl-: Similar structure but with two methyl groups instead of ethyl groups.
Cyclopentane, 1,2-diethyl-: Ethyl groups attached to different carbon atoms in the cyclopentane ring.
Cyclohexane, 1,1-diethyl-: A six-membered ring with two ethyl groups attached to the same carbon atom.
Uniqueness
Cyclopentane, 1,1-diethyl- is unique due to the specific positioning of the ethyl groups on the same carbon atom, which can influence its chemical reactivity and physical properties compared to other cyclopentane derivatives.
Propriétés
Numéro CAS |
2721-38-2 |
|---|---|
Formule moléculaire |
C9H18 |
Poids moléculaire |
126.24 g/mol |
Nom IUPAC |
1,1-diethylcyclopentane |
InChI |
InChI=1S/C9H18/c1-3-9(4-2)7-5-6-8-9/h3-8H2,1-2H3 |
Clé InChI |
DPGQSDLGKGLNHC-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCCC1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



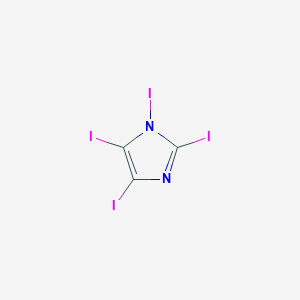
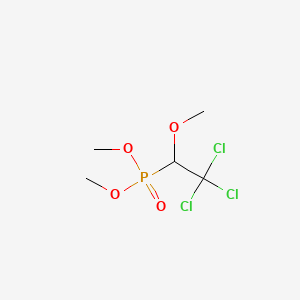
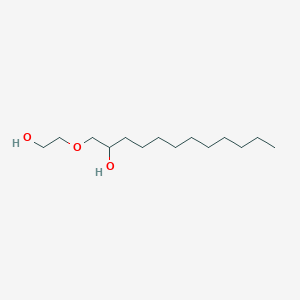
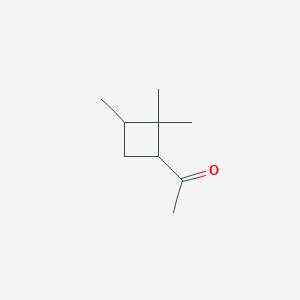

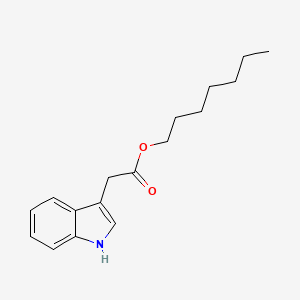
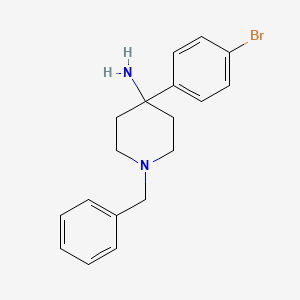
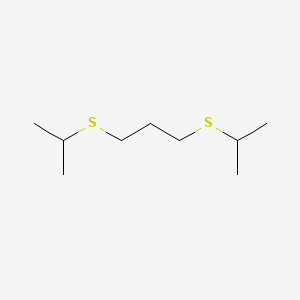
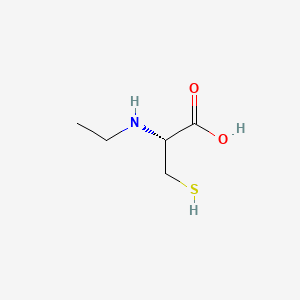
![Spiro[fluorene-9,3'-isochromen]-1'(4'h)-one](/img/structure/B14747179.png)
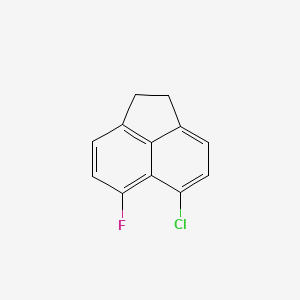
![6,6-Dimethyl-6,11-dihydrobenzo[b]acridine](/img/structure/B14747193.png)

